molecular formula C10H7FN2O3 B2604650 1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione CAS No. 105685-98-1

1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione

Cat. No.: B2604650
CAS No.: 105685-98-1
M. Wt: 222.175
InChI Key: PEQUSLQIJCGLIE-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione is a substituted derivative of imidazolidine-2,4,5-trione (parabanic acid), a heterocyclic compound characterized by three ketone groups. The compound features a 2-fluorophenylmethyl substituent at the N1 position of the imidazolidine ring, which modulates its physicochemical and biological properties. This structural motif is critical for its activity as a cholinesterase inhibitor, targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative disorders like Alzheimer’s disease . Its synthesis typically involves reacting substituted ureas with oxalyl chloride or diethyl oxalate under catalytic conditions .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O3/c11-7-4-2-1-3-6(7)5-13-9(15)8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQUSLQIJCGLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=O)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666297
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione typically involves the reaction of 2-fluorobenzylamine with maleic anhydride, followed by cyclization. The reaction conditions often require a solvent such as acetic acid and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazolidines and imidazolidine derivatives, which can be further utilized in different applications .

Scientific Research Applications

1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Imidazolidine-2,4,5-trione derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally analogous compounds, focusing on inhibitory potency, lipophilicity (log Kow), and structural features.

Table 1: Comparative Analysis of Key Imidazolidine-2,4,5-trione Derivatives

Compound Name & ID Substituents log Kow IC50 (µM) Key Features
1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione N1: 2-Fluorophenylmethyl Not reported Not reported Hypothesized AChE/BChE inhibition based on structural analogy .
3d N1: 4-Isopropylphenyl; N3: (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl 3.12 1.66 (BChE) Highest BChE inhibition in series; para-substitution enhances activity.
3e N1: 4-Chlorophenyl; N3: (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl 2.98 13.8 (AChE) Highest AChE inhibition; electron-withdrawing Cl improves binding.
3f N1: 4-Cyanophenyl; N3: (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl 2.45 Not reported Lower lipophilicity due to polar cyano group; potential reduced membrane penetration.
1-(4-Methylphenyl)imidazolidine-2,4,5-trione N1: 4-Methylphenyl Not reported Not reported Used in agrochemical studies; methyl group increases steric hindrance.
1-(Bicyclo[2.2.1]heptan-2-yl)ethyl derivatives N1: Bicycloheptane-ethyl 2.89 Not reported Bulky substituents may reduce enzyme binding but improve metabolic stability.

Key Structural and Functional Insights

Substituent Position and Electronic Effects: Para-substituted phenyl groups (e.g., 3d, 3e) enhance inhibitory activity due to optimal steric and electronic interactions with enzyme active sites. Electron-withdrawing groups (e.g., Cl in 3e) improve AChE binding, while lipophilic groups (e.g., isopropyl in 3d) favor BChE inhibition .

Lipophilicity and Bioavailability :

  • log Kow values range from 2.45 (3f) to 3.12 (3d), indicating moderate lipophilicity suitable for blood-brain barrier penetration. Compounds with higher log Kow (e.g., 3d) show superior BChE inhibition, correlating with enhanced membrane permeability .

Chiral Centers and Stereochemistry :

  • The (R)-configuration at the N3 ethyl group (e.g., 3d, 3e) is critical for activity, as it aligns the fluorobenzo[d]thiazole moiety into the enzyme’s hydrophobic pocket .

Agrochemical vs. Pharmaceutical Applications :

  • Derivatives like 1-(4-methylphenyl)imidazolidine-2,4,5-trione are explored for fungicidal properties , whereas benzothiazole-containing analogs (e.g., 3d, 3e) prioritize cholinesterase inhibition .

Structure-Activity Relationships (SAR)

  • N1 Aryl Substituents : Para-substituted aryl groups optimize enzyme interactions. Branched alkyl chains (e.g., isopropyl in 3d) increase lipophilicity and BChE affinity.
  • N3 Benzothiazole Moiety : The 6-fluorobenzo[d]thiazole group provides π-π stacking and hydrogen-bonding interactions with AChE/BChE catalytic sites .
  • Chirality : The (R)-enantiomer exhibits superior activity due to optimal spatial orientation .

Biological Activity

1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C10H7FN2O3
  • Molecular Weight : 220.17 g/mol
  • CAS Number : 2767579
  • Structure : The compound features an imidazolidine ring with a fluorophenyl substituent, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It may interact with receptors that regulate cellular signaling pathways, influencing processes such as apoptosis and cell cycle progression.

Biological Activity Overview

The following table summarizes key findings from studies investigating the biological activity of this compound:

Study Cell Line Effect Observed Mechanism
MCF-7 (breast cancer)Induces apoptosisInhibition of anti-apoptotic proteins
HeLa (cervical cancer)Suppresses proliferationCell cycle arrest at G2/M phase
A549 (lung cancer)Reduces invasionModulation of signaling pathways

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of this compound, researchers evaluated its effects on MCF-7 breast cancer cells. The compound demonstrated significant cytotoxicity, with an IC50 value indicating effective inhibition of cell growth. The mechanism involved the induction of apoptosis through the downregulation of anti-apoptotic proteins such as Bcl-2 and the activation of caspases.

Case Study 2: Cell Cycle Arrest

Another investigation assessed the effects of this compound on HeLa cervical cancer cells. Results indicated that treatment led to G2/M phase arrest, suggesting that it interferes with the cell cycle machinery. Flow cytometry analysis revealed an increase in cells at the G2/M checkpoint after exposure to the compound .

Case Study 3: Invasion Inhibition

In A549 lung cancer cells, this compound was found to inhibit invasive capabilities. This was linked to alterations in signaling pathways associated with metastasis, particularly through modulation of matrix metalloproteinases (MMPs) which play a critical role in cancer cell invasion .

Q & A

What are the established synthetic routes for 1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione and its derivatives?

Level: Basic
Methodological Answer:
Synthesis typically involves condensation reactions between substituted phenylmethylamines and imidazolidine-trione precursors. For example, 1,3-substituted derivatives are synthesized by reacting fluorinated benzothiazole intermediates with aryl isocyanates under controlled anhydrous conditions. Purification is achieved via recrystallization or column chromatography, with yields optimized by adjusting reaction temperature (80–120°C) and solvent polarity (e.g., dichloromethane or THF). Structural confirmation relies on NMR and X-ray crystallography .

What spectroscopic and analytical techniques are critical for characterizing this compound?

Level: Basic
Methodological Answer:

  • 1H/13C/19F-NMR : Essential for confirming substituent positions and fluorine coupling patterns. For example, 19F-NMR chemical shifts in derivatives range from δ: −115.59 to −115.63, reflecting electronic effects of the 2-fluorophenyl group .
  • X-ray Diffraction : Resolves crystal packing and stereochemistry, particularly for assessing dihedral angles between the imidazolidine core and aromatic substituents .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 232.235 g/mol for a derivative) and fragmentation patterns .

How can computational chemistry optimize reaction pathways for synthesizing fluorinated imidazolidine-triones?

Level: Advanced
Methodological Answer:
Quantum mechanical calculations (e.g., DFT) predict transition states and reaction barriers, enabling identification of energetically favorable pathways. For instance, reaction path search algorithms combined with molecular dynamics simulations can model substituent effects on regioselectivity. Computational tools like Gaussian or ORCA are used to simulate intermediates, reducing trial-and-error experimentation. Experimental validation involves comparing predicted vs. observed yields and selectivity ratios .

How can researchers resolve contradictions in experimental data (e.g., variable bioactivity or synthetic yields)?

Level: Advanced
Methodological Answer:

  • Design of Experiments (DOE) : Full factorial designs (e.g., 2^k models) systematically test variables (e.g., temperature, catalyst loading) to identify interactions affecting yields or activity. For example, a 3-factor DOE revealed that solvent polarity and reaction time dominantly influence fluorinated derivative purity .
  • Statistical Analysis : ANOVA or regression models quantify parameter significance. Contradictions in bioactivity data may arise from unaccounted variables (e.g., stereochemical impurities), addressed via HPLC purity checks .

What strategies are used to establish structure-activity relationships (SAR) for fluorinated imidazolidine-triones?

Level: Advanced
Methodological Answer:

  • Substituent Variation : Systematic modification of the 2-fluorophenyl group (e.g., electron-withdrawing vs. donating groups) and imidazolidine core (e.g., methyl vs. isopropyl substituents) to assess bioactivity trends. For example, 4-isopropylphenyl derivatives showed enhanced acetylcholinesterase inhibition (IC50: 12.3 µM) compared to unsubstituted analogs .
  • In Vitro Assays : Dose-response curves and enzyme kinetics (e.g., Lineweaver-Burk plots) quantify inhibitory potency. Lipophilicity (logP) is correlated with membrane permeability using HPLC-derived retention times .

How can factorial design improve reaction optimization for novel derivatives?

Level: Advanced
Methodological Answer:
A 2^3 factorial design (factors: temperature, solvent ratio, catalyst type) reduces the number of experiments while identifying synergistic effects. For example, a study optimizing a fluorinated derivative’s synthesis found that combining polar aprotic solvents (DMF) with Pd/C catalysts at 100°C increased yields by 28% compared to one-factor-at-a-time approaches. Response surface methodology (RSM) further refines optimal conditions .

What role does X-ray crystallography play in resolving stereochemical uncertainties?

Level: Advanced
Methodological Answer:
X-ray analysis determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding networks). For example, a derivative with a 3-chloro-4-methylphenyl group exhibited a 15° dihedral angle between the imidazolidine core and aromatic ring, influencing its binding to cholinesterase active sites. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution structures (<0.8 Å) .

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